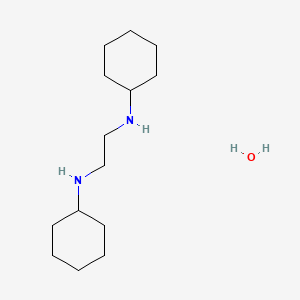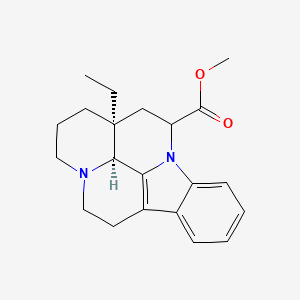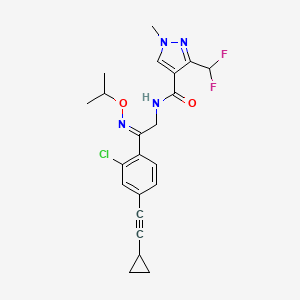![molecular formula C20H22N2O2 B1436191 (9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one CAS No. 3911-19-1](/img/structure/B1436191.png)
(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one
描述
米托立定是一种以其血管收缩剂和抗低血压特性而闻名的化合物,主要用于治疗诸如体位性低血压等疾病。 它通过血管收缩作用升高血压,使其成为治疗低血压状况的宝贵治疗剂 .
作用机制
米托立定是一种前药,会形成活性代谢物去甲米托立定。去甲米托立定作为小动脉和静脉血管系统中 α-肾上腺素受体的激动剂。 这种激活会增加血管张力和升高血压 . 分子靶标包括 α-1 肾上腺素受体,参与的途径主要与血管收缩有关 .
类似化合物:
米托立定的独特性: 米托立定的独特性在于其对 α-肾上腺素受体的直接作用,可快速有效地升高血压。 与影响血容量的氟氢可的松或依赖于转化为去甲肾上腺素的多巴胺不同,米托立定直接刺激血管收缩 .
生化分析
Biochemical Properties
Mitoridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. Mitoridine’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Mitoridine has been shown to bind to certain proteins, influencing their function and stability. These interactions are essential for understanding the compound’s overall biochemical behavior and potential therapeutic effects .
Cellular Effects
Mitoridine exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Mitoridine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, Mitoridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in critical cellular functions, such as apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of Mitoridine involves several key interactions at the molecular level. Mitoridine binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, Mitoridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, Mitoridine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in cellular processes, such as metabolism, signal transduction, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitoridine can change over time due to factors such as stability, degradation, and long-term cellular effects. Mitoridine has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to Mitoridine can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of Mitoridine in animal models can vary significantly with different dosages. At low doses, Mitoridine has been shown to have beneficial effects, such as modulating blood pressure and improving cerebral blood circulation. At higher doses, Mitoridine can exhibit toxic or adverse effects, such as arrhythmia and sedation. These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile .
Metabolic Pathways
Mitoridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which convert Mitoridine into its active metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Mitoridine is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, the peptide transporter 1 (PEPT1) has been shown to facilitate the uptake of Mitoridine into cells, contributing to its high bioavailability. Once inside the cells, Mitoridine can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of Mitoridine is an important factor in determining its activity and function. Mitoridine has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus. This localization is mediated by targeting signals and post-translational modifications that direct Mitoridine to these compartments. The presence of Mitoridine in these specific locations can influence its interactions with other biomolecules and its overall cellular effects .
准备方法
合成路线和反应条件: 米托立定的合成涉及在 1,1'-羰基二咪唑 (CDI) 的存在下,使 2-氨基-1-(2',5'-二甲氧基苯基) 乙醇与 N-保护的甘氨酸反应。 然后通过脱保护除去氨基保护基 . 该工艺高效且经济实惠,确保安全,因为所有中间体和试剂都没有重大风险。
工业生产方法: 在工业环境中,米托立定通常以其盐酸盐形式生产。 该工艺涉及米托立定与药学上可接受的酸进一步反应,形成米托立定盐酸盐 .
化学反应分析
反应类型: 米托立定经历各种化学反应,包括:
氧化: 涉及将米托立定转化为其活性代谢物去甲米托立定。
还原: 在米托立定中很少见。
取代: 主要涉及在其合成过程中官能团的取代.
常用试剂和条件:
主要产物:
去甲米托立定: 通过氧化形成的主要活性代谢物.
科学研究应用
相似化合物的比较
Fludrocortisone: Another agent used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.
Uniqueness of Mitoridine: Mitoridine’s uniqueness lies in its direct action on alpha-adrenergic receptors, providing a rapid and effective increase in blood pressure. Unlike fludrocortisone, which affects blood volume, or droxidopa, which relies on conversion to norepinephrine, Mitoridine directly stimulates vasoconstriction .
属性
IUPAC Name |
(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13?,14-,16-,18-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPFXAEVKKWTK-JTJLKIRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3CC45[C@H](C2C[C@@H]1[C@@H]3C4=O)N(C6=C5C=CC=C6O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Mitoridine's presence in Rauvolfia tetraphylla?
A1: Research suggests that Mitoridine, alongside other indole alkaloids, is not uniformly distributed within the Rauvolfia tetraphylla plant. Using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), researchers observed that Mitoridine primarily accumulates in the fruit coat of R. tetraphylla. While the exact implications of this localized distribution are yet to be fully elucidated, it provides insights into the potential role of Mitoridine during fruit development and its possible contribution to seed dispersal or defense mechanisms.
Q2: Has Mitoridine been isolated from other Rauvolfia species, and what other compounds are often found alongside it?
A2: Yes, besides Rauvolfia tetraphylla, Mitoridine has been successfully isolated from Rauvolfia vomitoria. The extraction process from R. vomitoria roots yielded fourteen other indole alkaloids, including Reserpine, Ajmaline, and Yohimbine. The co-occurrence of these alkaloids suggests a shared biosynthetic pathway and potential synergistic activities.
Q3: What analytical techniques are commonly employed to identify and quantify Mitoridine?
A3: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI/MS) is a key technique for analyzing Mitoridine and other indole alkaloids in Rauvolfia species. This method allows for separation, identification, and quantification of individual alkaloids based on their mass-to-charge ratio and retention time, providing valuable data for chemotaxonomic studies and investigations into the plant's phytochemical profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)

![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)










![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
